molecular formula C16H16O6S2 B14660560 Ethyl bis(phenylsulfonyl)acetate CAS No. 39837-32-6

Ethyl bis(phenylsulfonyl)acetate

Cat. No.: B14660560
CAS No.: 39837-32-6
M. Wt: 368.4 g/mol
InChI Key: ZOXRJTYSJNCJFM-UHFFFAOYSA-N
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Description

Ethyl bis(phenylsulfonyl)acetate is an organic compound characterized by the presence of two phenylsulfonyl groups attached to an ethyl acetate backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl bis(phenylsulfonyl)acetate can be synthesized through the reaction of ethyl acetate with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the acetate group by the phenylsulfonyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl bis(phenylsulfonyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Bases like sodium hydroxide or potassium carbonate facilitate substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted ethyl acetate derivatives.

Scientific Research Applications

Ethyl bis(phenylsulfonyl)acetate finds applications in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Medicine: It is explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: this compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl bis(phenylsulfonyl)acetate involves its interaction with nucleophiles and electrophiles. The phenylsulfonyl groups act as electron-withdrawing groups, enhancing the reactivity of the acetate moiety. This reactivity allows the compound to participate in various chemical transformations, targeting specific molecular pathways and enzymes.

Comparison with Similar Compounds

    Ethyl acetate: A simpler ester with a similar backbone but lacking the phenylsulfonyl groups.

    Phenylsulfonyl chloride: A precursor in the synthesis of ethyl bis(phenylsulfonyl)acetate.

    Bis(phenylsulfonyl)methane: A related compound with two phenylsulfonyl groups attached to a methane backbone.

Uniqueness: this compound is unique due to the presence of both ethyl acetate and phenylsulfonyl groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo multiple types of reactions makes it a valuable tool in organic synthesis and research.

Properties

CAS No.

39837-32-6

Molecular Formula

C16H16O6S2

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl 2,2-bis(benzenesulfonyl)acetate

InChI

InChI=1S/C16H16O6S2/c1-2-22-15(17)16(23(18,19)13-9-5-3-6-10-13)24(20,21)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3

InChI Key

ZOXRJTYSJNCJFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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